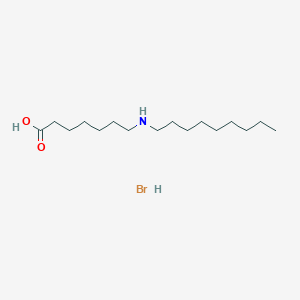
7-(Nonylamino)heptanoic acid;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Nonylamino)heptanoic acid;hydrobromide is a chemical compound with the molecular formula C16H33NO2. It is a derivative of heptanoic acid, where a nonylamino group is attached to the seventh carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Nonylamino)heptanoic acid;hydrobromide typically involves the reaction of heptanoic acid with nonylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Nonylamino)heptanoic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The compound can undergo substitution reactions, where the nonylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
7-(Nonylamino)heptanoic acid;hydrobromide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Nonylamino)heptanoic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
7-Aminoheptanoic acid: A similar compound with an amino group instead of a nonylamino group.
Heptanoic acid: The parent compound without any amino substitution.
Nonylamine: The amine counterpart without the heptanoic acid moiety.
Uniqueness
7-(Nonylamino)heptanoic acid;hydrobromide is unique due to the presence of both a nonylamino group and a heptanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
61042-48-6 |
|---|---|
Molecular Formula |
C16H34BrNO2 |
Molecular Weight |
352.35 g/mol |
IUPAC Name |
7-(nonylamino)heptanoic acid;hydrobromide |
InChI |
InChI=1S/C16H33NO2.BrH/c1-2-3-4-5-6-8-11-14-17-15-12-9-7-10-13-16(18)19;/h17H,2-15H2,1H3,(H,18,19);1H |
InChI Key |
SGVFPXLMYLRPJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNCCCCCCC(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















